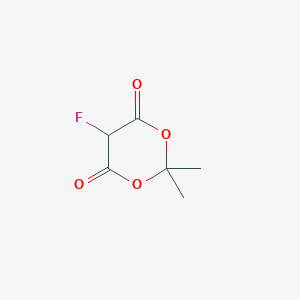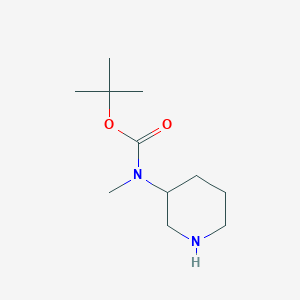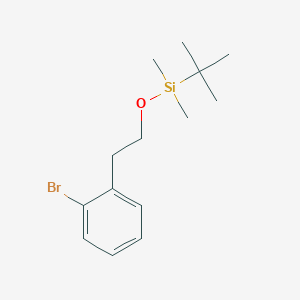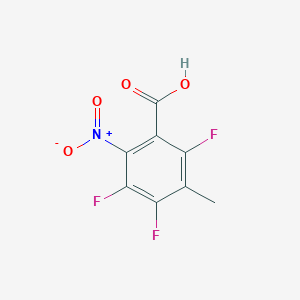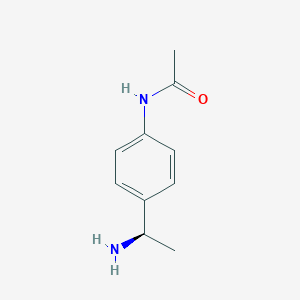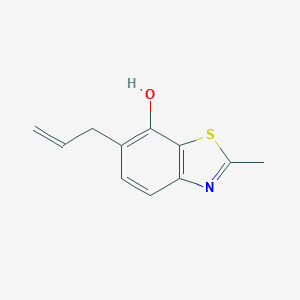
3-Iodocyclohex-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodocyclohex-2-en-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of cyclohexenol and is synthesized using specific methods. In
Aplicaciones Científicas De Investigación
3-Iodocyclohex-2-en-1-ol has been extensively studied for its potential applications in various scientific fields. It has been found to be a useful reagent in the synthesis of complex organic molecules. Additionally, it has been used in the development of new drugs and pharmaceuticals due to its unique properties.
Mecanismo De Acción
The mechanism of action of 3-Iodocyclohex-2-en-1-ol is not fully understood. However, it is believed to interact with specific biological targets, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect against oxidative stress. Additionally, it has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Iodocyclohex-2-en-1-ol has several advantages for lab experiments. It is easy to synthesize, and the synthesis method is highly efficient. Additionally, it is stable and can be stored for long periods without degradation. However, one limitation of this compound is that it can be toxic in high concentrations, and caution should be taken when handling the compound.
Direcciones Futuras
There are several future directions for the study of 3-Iodocyclohex-2-en-1-ol. One potential application is in the development of new drugs and pharmaceuticals. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields, including medicine, agriculture, and industry. Furthermore, exploring the potential of this compound as a reagent in organic synthesis is another promising direction for future research.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method is highly efficient, and the compound has several advantages for lab experiments. Further research is needed to fully understand the mechanism of action and potential applications of this compound, and exploring future directions will help unlock the full potential of this compound.
Métodos De Síntesis
The synthesis of 3-Iodocyclohex-2-en-1-ol involves the reaction between cyclohexenol and iodine in the presence of a catalyst. The reaction takes place in an organic solvent, and the product is purified using chromatography. This method has been found to be highly efficient and yields high purity products.
Propiedades
Número CAS |
188635-27-0 |
|---|---|
Fórmula molecular |
C6H9IO |
Peso molecular |
224.04 g/mol |
Nombre IUPAC |
3-iodocyclohex-2-en-1-ol |
InChI |
InChI=1S/C6H9IO/c7-5-2-1-3-6(8)4-5/h4,6,8H,1-3H2 |
Clave InChI |
FHESPJFELWIUDQ-UHFFFAOYSA-N |
SMILES |
C1CC(C=C(C1)I)O |
SMILES canónico |
C1CC(C=C(C1)I)O |
Sinónimos |
3-IODOCYCLOHEX-2-ENOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



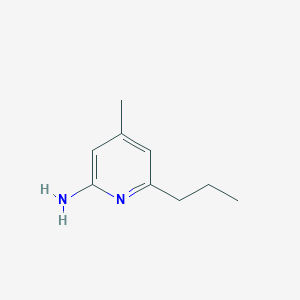
![3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B60742.png)

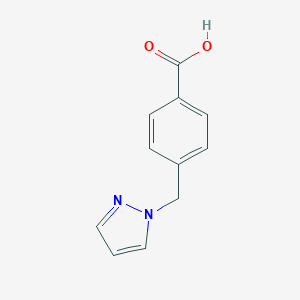
![Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B60751.png)
